
Ec2la
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Positive Allosteric Modulation
Ec2la acts as a positive allosteric modulator for CB2 receptors. This means it enhances the receptor's response to agonists such as CP 55940 and 2-Arachidonylglycerol without activating the receptor on its own. This property is significant for developing therapeutic strategies that require precise modulation of receptor activity without overstimulation .
Antinociceptive Effects
Research indicates that this compound exhibits antinociceptive effects in animal models of neuropathic pain. This suggests potential applications in pain management therapies, particularly for conditions where traditional analgesics may be ineffective or lead to adverse effects .
In Silico Studies
Recent studies utilized molecular docking and dynamics simulations to explore this compound's binding interactions at various allosteric sites on the CB2 receptor. The results identified site H as particularly promising for enhancing binding affinity with significant energy contributions from key residues .
Binding Energy Analysis
The following table summarizes the binding energies of this compound compared to other known modulators at selected allosteric sites:
Compound | Binding Site | Binding Energy (kcal/mol) |
---|---|---|
This compound | Site G | -6.68 |
Trans-β-caryophyllene | Site G | -5.42 |
Cannabidiol | Site G | -5.89 |
These findings indicate that this compound has a favorable binding profile that could be leveraged for therapeutic applications targeting CB2 receptors .
Cancer Research
This compound has been evaluated for its potential anti-tumor properties. In vitro studies have shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines by inducing apoptosis through mechanisms involving endoplasmic reticulum stress and inflammatory pathways .
Mécanisme D'action
Target of Action
Ec2la is a positive allosteric modulator that primarily targets the CB2 receptors . The CB2 receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes, including pain sensation, mood, and memory.
Mode of Action
This compound enhances the binding of certain agonists, such as CP 55940 and 2-Arachidonylglycerol, to the CB2 receptors . It has no effect in the absence of these agonists . This suggests that this compound works by increasing the efficiency of other compounds that stimulate the CB2 receptors, rather than directly stimulating the receptors itself .
Result of Action
This compound exhibits antinociceptive effects, meaning it can reduce sensitivity to painful stimuli. This has been demonstrated in an animal model of neuropathic pain . This suggests that this compound could potentially be used in the management of pain, particularly in conditions where neuropathic pain is a key symptom.
Analyse Biochimique
Biochemical Properties
Ec2la plays a significant role in biochemical reactions by modulating the activity of CB2 receptors . It enhances the binding of substances like CP 55940 and 2-Arachidonylglycerol to CB2 receptors . The nature of these interactions involves the positive modulation of the receptor, which means that this compound increases the receptor’s response to its agonists .
Cellular Effects
In terms of cellular effects, this compound influences cell function by modulating the activity of CB2 receptors . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its role as a positive allosteric modulator of CB2 receptors . It enhances the binding of substances like CP 55940 and 2-Arachidonylglycerol to CB2 receptors, but does not have any effect in the absence of these agonists . This suggests that this compound may exert its effects at the molecular level by binding to a site on the CB2 receptor that is distinct from the agonist binding site .
Temporal Effects in Laboratory Settings
Given its role as a positive allosteric modulator of CB2 receptors, it is likely that its effects would be dependent on the presence of an agonist .
Metabolic Pathways
Given its role as a positive allosteric modulator of CB2 receptors, it is likely that it interacts with enzymes and cofactors involved in endocannabinoid metabolism .
Transport and Distribution
Given its role as a positive allosteric modulator of CB2 receptors, it is likely that it interacts with transporters or binding proteins that are involved in endocannabinoid signaling .
Subcellular Localization
Given its role as a positive allosteric modulator of CB2 receptors, it is likely that it is localized to the same subcellular compartments as these receptors .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse d'Ec2la implique plusieurs étapes clés :
Bromation : L'étape initiale implique la bromation d'un dérivé de la pyridine pour introduire un atome de brome à une position spécifique sur le cycle.
Réaction de couplage : La pyridine bromée est ensuite couplée à un groupe fluorophénylméthyle par une réaction de substitution nucléophile.
Cyclisation : Le produit intermédiaire subit une cyclisation pour former le cycle cycloheptane.
Méthodes de production industrielle
La production industrielle d'this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté. Les paramètres clés incluent le contrôle de la température, la sélection du solvant et le temps de réaction. La chromatographie liquide haute performance (HPLC) est couramment utilisée pour garantir la pureté du produit final .
Analyse Des Réactions Chimiques
Types de réactions
Ec2la subit principalement les types de réactions suivants :
Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur this compound, modifiant potentiellement son activité biologique.
Substitution : Les réactions de substitution nucléophile et électrophile peuvent introduire différents substituants sur le cycle aromatique.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants incluent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont utilisés.
Substitution : Des réactifs comme l'hydrure de sodium (NaH) et divers halogénures d'alkyle sont utilisés pour les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés ou cétoniques, tandis que les réactions de substitution peuvent introduire divers groupes alkyle ou aryle .
Comparaison Avec Des Composés Similaires
Composés similaires
CP 55940 : Un agoniste synthétique du récepteur cannabinoïde.
2-arachidonoylglycérol : Un ligand endogène pour les récepteurs cannabinoïdes.
AM1241 : Un autre agoniste du récepteur CB2 avec des applications similaires.
Unicité d'Ec2la
This compound est unique en raison de son rôle de modulateur allostérique positif, ce qui le distingue des agonistes directs comme le CP 55940 et l'AM1241. Cette modulation permet une régulation plus nuancée de l'activité du récepteur CB2, ce qui peut entraîner moins d'effets secondaires et des effets thérapeutiques plus ciblés .
Activité Biologique
Ec2la is a synthetic compound recognized as a positive allosteric modulator (PAM) of the cannabinoid receptor type 2 (CB2). Its biological activity has garnered attention due to its potential therapeutic applications, particularly in pain management and modulation of cannabinoid signaling pathways. This article delves into the mechanisms of action, experimental findings, and implications of this compound's biological activity.
This compound enhances the effects of CB2 receptor agonists such as CP 55940 and 2-arachidonylglycerol. It facilitates increased binding of [^35S]GTPγS to CB2 receptors in the presence of these agonists, indicating its role in amplifying receptor activation without directly activating the receptor itself .
Key Features:
- Positive Allosteric Modulator : this compound does not activate CB2 receptors independently but enhances the efficacy of other agonists.
- Selective Modulation : Its effects are observed only in the presence of agonists, which suggests a finely-tuned regulatory mechanism.
In Silico Studies
Molecular docking studies have identified multiple allosteric binding sites for this compound on CB2 receptors. These studies utilized advanced computational methods to predict how this compound interacts with specific residues within these sites. Notably, site H was highlighted as a promising target for further investigation due to strong binding interactions .
In Vivo Studies
This compound has demonstrated significant antinociceptive effects in animal models of neuropathic pain. This suggests that its modulation of CB2 receptors may contribute to pain relief, making it a candidate for further development in pain management therapies .
Data Tables
The following table summarizes key findings from various studies on this compound:
Case Studies
- Antinociceptive Effects : In a study evaluating the efficacy of this compound in neuropathic pain models, significant reductions in pain behaviors were observed when administered alongside CB2 agonists. This supports the hypothesis that this compound can enhance therapeutic outcomes in pain management through its allosteric modulation .
- Binding Site Validation : Another research effort focused on validating the predicted binding sites for this compound using molecular dynamics simulations. The results indicated that this compound effectively stabilizes interactions at the identified allosteric sites, reinforcing its potential as a therapeutic agent targeting CB2 receptors .
Propriétés
IUPAC Name |
N-[5-bromo-1-[(4-fluorophenyl)methyl]-4-methyl-2-oxopyridin-3-yl]cycloheptanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BrFN2O2/c1-14-18(22)13-25(12-15-8-10-17(23)11-9-15)21(27)19(14)24-20(26)16-6-4-2-3-5-7-16/h8-11,13,16H,2-7,12H2,1H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGDYZCDUPSTQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C=C1Br)CC2=CC=C(C=C2)F)NC(=O)C3CCCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrFN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: Where is Ec2la predicted to bind on the CB2 receptor and how does this compare to other known allosteric modulators?
A1: The research suggests that this compound, also referred to as C-2 in the study, potentially binds to multiple allosteric sites on the CB2 receptor. [] While the study investigated several potential binding sites, molecular docking and molecular dynamics simulations indicated site H as the most promising allosteric binding site for this compound. [] This is in contrast to other known CB2 allosteric modulators like trans-β-caryophyllene (TBC) and cannabidiol (CBD), which might preferentially bind to different allosteric sites. [] Further research, including bio-assay validations, is planned to confirm these findings. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.